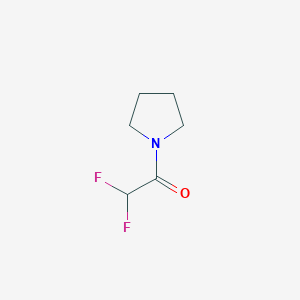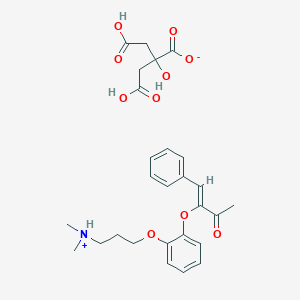
(Z)-3-(2-(3-(Dimethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(2-(3-(Dimethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one citrate is a chemical compound that belongs to the group of selective estrogen receptor modulators (SERMs). This compound is also known as tamoxifen citrate and is commonly used in scientific research for its ability to selectively bind to estrogen receptors and modulate their activity. In
Wirkmechanismus
The mechanism of action of (Z)-3-(2-(3-(Dimethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one citrate involves its ability to selectively bind to estrogen receptors. Tamoxifen citrate binds to the estrogen receptor and prevents the binding of estrogen to the receptor. This results in the inhibition of estrogen-dependent cell proliferation and the induction of apoptosis in cancer cells. Tamoxifen citrate also has anti-estrogenic effects on bone and cardiovascular tissues, which can help prevent osteoporosis and cardiovascular diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-3-(2-(3-(Dimethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one citrate are complex and depend on the tissue and cell type. In breast cancer cells, tamoxifen citrate inhibits the growth of cancer cells by blocking the estrogen receptor and inducing apoptosis. In bone tissues, tamoxifen citrate has anti-estrogenic effects and can increase bone density. In cardiovascular tissues, tamoxifen citrate has anti-estrogenic effects on lipid metabolism and can help prevent atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (Z)-3-(2-(3-(Dimethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one citrate in lab experiments are its ability to selectively bind to estrogen receptors and modulate their activity. This compound is also widely available and can be easily synthesized. The limitations of using tamoxifen citrate in lab experiments are its potential toxicity and side effects. Tamoxifen citrate can also have non-specific effects on other signaling pathways, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of (Z)-3-(2-(3-(Dimethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one citrate in scientific research. One direction is the development of more selective estrogen receptor modulators that can target specific estrogen receptor subtypes. Another direction is the investigation of the effects of tamoxifen citrate on other signaling pathways and their crosstalk with the estrogen receptor pathway. Finally, the use of tamoxifen citrate in combination with other therapeutic agents for the treatment of breast cancer and other diseases is an area of active research.
Synthesemethoden
The synthesis of (Z)-3-(2-(3-(Dimethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one citrate involves several steps. The first step is the synthesis of 4-hydroxytamoxifen, which is then converted to tamoxifen by reacting it with thionyl chloride. Tamoxifen is then reacted with citric acid to form tamoxifen citrate. The final product is obtained by recrystallization of tamoxifen citrate.
Wissenschaftliche Forschungsanwendungen
(Z)-3-(2-(3-(Dimethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one citrate is widely used in scientific research for its ability to selectively bind to estrogen receptors. This compound is used to study the role of estrogen receptors in various physiological processes such as breast cancer, osteoporosis, and cardiovascular diseases. In breast cancer research, tamoxifen citrate is used as a therapeutic agent to block the estrogen receptors and prevent the growth of cancer cells. In osteoporosis research, tamoxifen citrate is used to study the effects of estrogen on bone density. In cardiovascular research, tamoxifen citrate is used to study the effects of estrogen on lipid metabolism and atherosclerosis.
Eigenschaften
CAS-Nummer |
106064-07-7 |
|---|---|
Produktname |
(Z)-3-(2-(3-(Dimethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one citrate |
Molekularformel |
C27H33NO10 |
Molekulargewicht |
531.6 g/mol |
IUPAC-Name |
2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;dimethyl-[3-[2-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]propyl]azanium |
InChI |
InChI=1S/C21H25NO3.C6H8O7/c1-17(23)21(16-18-10-5-4-6-11-18)25-20-13-8-7-12-19(20)24-15-9-14-22(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-8,10-13,16H,9,14-15H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b21-16-; |
InChI-Schlüssel |
JCVIRKVOGNFVBQ-PLMZOXRSSA-N |
Isomerische SMILES |
CC(=O)/C(=C/C1=CC=CC=C1)/OC2=CC=CC=C2OCCC[NH+](C)C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
SMILES |
CC(=O)C(=CC1=CC=CC=C1)OC2=CC=CC=C2OCCC[NH+](C)C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
Kanonische SMILES |
CC(=O)C(=CC1=CC=CC=C1)OC2=CC=CC=C2OCCC[NH+](C)C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
Andere CAS-Nummern |
106064-14-6 |
Synonyme |
(Z)-3-(2-(3-(Dimethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one cit rate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



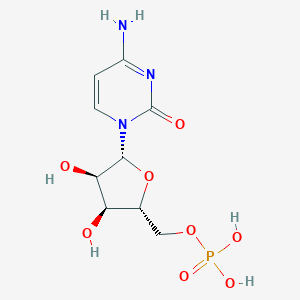
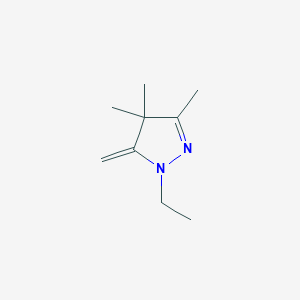

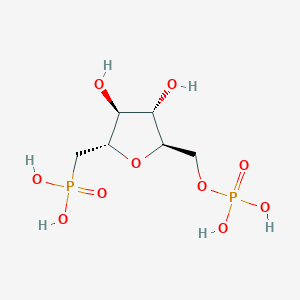
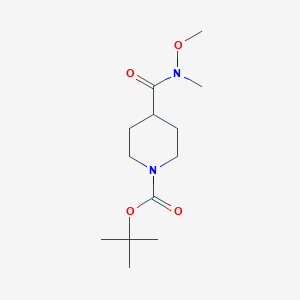
![5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine](/img/structure/B28604.png)
![Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B28607.png)
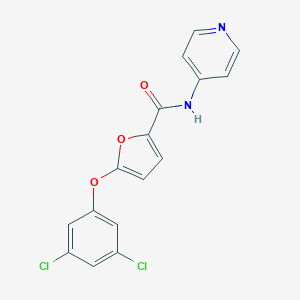
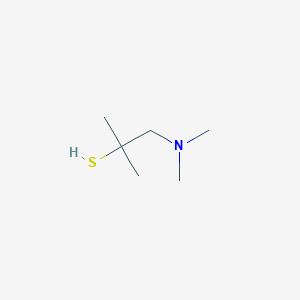
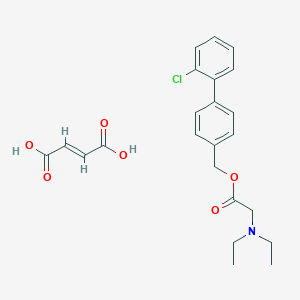

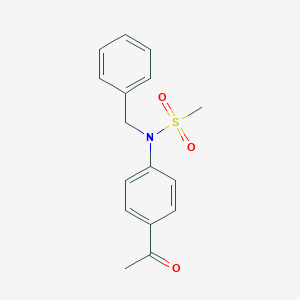
![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI)](/img/structure/B28622.png)
